(4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
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Overview
Description
The compound (4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a complex organic molecule that features a combination of piperidine, pyridazine, piperazine, and trifluoromethylphenyl groups
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity .
Mode of Action
It’s worth noting that similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their potential for further development .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also exhibit anti-tubercular activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyridazine ring: Starting with a suitable precursor, such as a substituted hydrazine, the pyridazine ring can be formed through cyclization reactions.
Introduction of the piperidine group: The piperidine moiety can be introduced via nucleophilic substitution reactions.
Attachment of the piperazine group: This step often involves the use of piperazine derivatives in a nucleophilic substitution reaction.
Incorporation of the trifluoromethylphenyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- (4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methylphenyl)methanone
- (4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone
- (4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-fluorophenyl)methanone
Uniqueness
The presence of the trifluoromethyl group in (4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N5O/c22-21(23,24)17-6-4-16(5-7-17)20(30)29-14-12-28(13-15-29)19-9-8-18(25-26-19)27-10-2-1-3-11-27/h4-9H,1-3,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJZUMWWEDTLIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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